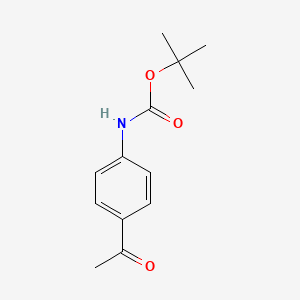

tert-Butyl (4-acetylphenyl)carbamate

描述

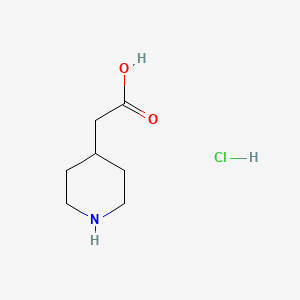

“tert-Butyl (4-acetylphenyl)carbamate” is a chemical compound with the molecular formula C13H17NO3 . It is used in research and has been involved in various chemical reactions .

Synthesis Analysis

The synthesis of “tert-Butyl (4-acetylphenyl)carbamate” has been carried out by blending N-(t-Boc)thioacetamide with various aminoesters, in the presence of NEt3 and natural phosphate (NP) . The residue was purified by flash column chromatography with petroleum ether/ethyl acetate (1/1, v/v) to afford tert-butyl N-(4-acetylphenyl)carbamate .Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-acetylphenyl)carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 235.28 g/mol .Chemical Reactions Analysis

“tert-Butyl (4-acetylphenyl)carbamate” has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The physicochemical properties of “tert-Butyl (4-acetylphenyl)carbamate” include a high GI absorption, BBB permeant, and it is not a P-gp substrate . The compound has a lipophilicity Log Po/w (iLOGP) of 2.63 . The water solubility of the compound is 0.305 mg/ml; 0.0013 mol/l .科学研究应用

1. Enzymatic Kinetic Resolution

- Application Summary: This compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . This process is crucial for the synthesis of chiral organoselenanes and organotelluranes .

- Methods of Application: The resolution process involves a lipase-catalyzed transesterification reaction . The carbamate is resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

- Results: The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

2. Synthesis of Benzohydrols

- Application Summary: Tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, a related compound, is used in the synthesis of benzohydrols, specifically chlorobenzohydrols . These are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not specified in the source .

3. Synthesis of Organoselenanes and Organotelluranes

- Application Summary: This compound is used in the synthesis of organoselenanes and organotelluranes . These compounds have drawn the attention of the scientific community due to their biological properties .

- Methods of Application: The synthesis involves the reduction of tert-butyl (2-acetylphenyl)carbamate with NaBH4, which gives (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . The acylated derivative (R,S)-4 was efficiently synthesized from (R,S)-3 and acetic anhydride .

- Results: The chiral building blocks [®-I and (S)-I] could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .

4. Deprotection of tert-Butyl Groups

- Application Summary: Tert-butyl (4-acetylphenyl)carbamate is used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not specified in the source .

5. Ketoreductase-Assisted Synthesis

- Application Summary: This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process is crucial for the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

- Methods of Application: The synthesis involves the reduction of tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . The best conditions for maximum conversion and >99% chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .

- Results: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

6. Anti-Inflammatory Activity

- Application Summary: Tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which can be synthesized from tert-butyl 2-amino phenylcarbamate, have been evaluated for in vivo anti-inflammatory activity . These compounds are compared to the standard drug, indomethacin, by using the carrageenan-induced rat paw edema protocol .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, the percentage of inhibition values ranging from 54.239 to 39.021% . The results revealed that the compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively, which was comparable to the standard drug .

未来方向

属性

IUPAC Name |

tert-butyl N-(4-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDQEZQKBKXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572126 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-acetylphenyl)carbamate | |

CAS RN |

232597-42-1 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)